molecular formula C19H20ClNO4 B1379889 Bezafibrate D6 (dimethyl D6) CAS No. 1219802-74-0

Bezafibrate D6 (dimethyl D6)

Numéro de catalogue B1379889
Numéro CAS: 1219802-74-0
Poids moléculaire: 367.9 g/mol
Clé InChI: IIBYAHWJQTYFKB-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bezafibrate D6 (dimethyl D6) is a stable isotope-labelled form of Bezafibrate . It is used as a reference material in pharmaceutical toxicology . Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides .


Molecular Structure Analysis

The molecular formula of Bezafibrate D6 (dimethyl D6) is C19 2H6 H14 Cl N O4 . Its molecular weight is 367.86 .

Applications De Recherche Scientifique

1. Autophagy Induction and Metabolic Improvement in Glycogen Storage Disease

Bezafibrate has been found to induce autophagy and improve hepatic lipid metabolism in Glycogen Storage Disease Type Ia (GSD Ia). This disease is characterized by glycogen accumulation and hepatosteatosis due to a deficiency in glucose-6-phosphatase α. Bezafibrate treatment in GSD Ia models led to decreased liver triglyceride and glycogen concentrations, partially reversing the autophagy defect. It also altered fatty acid metabolism, suggesting its potential as a therapy for glycogen overload and hepatosteatosis associated with GSD Ia, with implications for non-alcoholic fatty liver disease (Waskowicz et al., 2018).

2. Anticholestatic Effects in Primary Biliary Cirrhosis

Bezafibrate has shown potential as an anticholestatic medicine for primary biliary cirrhosis (PBC) patients who do not respond sufficiently to ursodeoxycholic acid (UDCA) monotherapy. The study explored its anticholestatic mechanisms and found significant improvement in serum biliary enzymes, cholesterol, and triglyceride concentrations in patients treated with bezafibrate. It controlled target genes of PPARα and the pregnane X receptor (PXR), suggesting its dual agonist role and potent anticholestatic efficacy (Honda et al., 2013).

3. Enhancing AAV Vector-Mediated Genome Editing in Glycogen Storage Disease

Bezafibrate has been demonstrated to enhance AAV vector-mediated genome editing in Glycogen Storage Disease Type Ia (GSD Ia). It improved hepatocellular abnormalities and increased the transduction efficiency of AAV vector-mediated genome editing in the liver. The study indicates the potential of bezafibrate in enhancing gene therapy outcomes (Kang et al., 2019).

4. Metabolic Effects in Mitochondrial Disease

In mitochondrial disorders, bezafibrate has been observed to induce mitochondrial biogenesis and improve mitochondrial function in animal models. A study on patients with mitochondrial myopathy caused by the m.3243A>G MTTL1 mutation revealed that bezafibrate treatment resulted in improved cardiac function and a reduction in complex IV-deficient muscle fibers. However, it also led to an altered metabolomic signature of mitochondrial disease, raising concerns about long-term effects (Steele et al., 2020).

5. Therapeutic Potential in Huntington's Disease

Bezafibrate has been shown to improve phenotype and survival in mouse models of Huntington's disease (HD) by restoring impaired signaling pathways and enhancing mitochondrial biogenesis. It demonstrated efficacy in ameliorating both neuropathological features and disease phenotype in full-length Htt mouse models of HD, highlighting its strong therapeutic potential for treatment of HD (Chandra et al., 2016).

6. Antioxidant Effect and Association with Liver Enzymes

Bezafibrate administration in rats significantly reduced plasma thiobarbituric acid-reactive substances and positively correlated with liver peroxisome proliferator-activated receptor alpha mRNA level. These findings suggest that bezafibrate has both a hypolipidemic effect and antioxidant activity, which may be beneficial in preventing vascular complications in hyperlipidemia (Inoue et al., 1998).

Propriétés

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bezafibrate-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bezafibrate D6 (dimethyl D6)
Reactant of Route 2
Reactant of Route 2
Bezafibrate D6 (dimethyl D6)
Reactant of Route 3
Bezafibrate D6 (dimethyl D6)
Reactant of Route 4
Reactant of Route 4
Bezafibrate D6 (dimethyl D6)
Reactant of Route 5
Bezafibrate D6 (dimethyl D6)
Reactant of Route 6
Bezafibrate D6 (dimethyl D6)

Citations

For This Compound
1
Citations
G Navon, A Kaplan, D Avisar, N Shenkar - Marine pollution bulletin, 2020 - Elsevier
Global increase in the use of pharmaceutically-active compounds (PhACs), and their insufficient removal in wastewater treatment plants, have resulted in their continuous release into …
Number of citations: 22 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.